Hydroxylammonium hydrogensulphate

Vue d'ensemble

Description

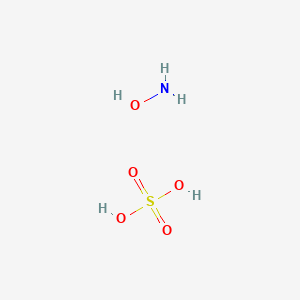

Hydroxylammonium hydrogensulphate is a chemical compound with the molecular formula H₅NO₅S. It is the sulfuric acid salt of hydroxylamine and is primarily used as an easily handled form of hydroxylamine, which is explosive when pure. This compound is known for its applications in organic synthesis and various industrial processes .

Méthodes De Préparation

Hydroxylammonium hydrogensulphate can be prepared through several methods:

Analyse Des Réactions Chimiques

Hydroxylammonium hydrogensulphate undergoes various chemical reactions:

Oxidation: It can be oxidized to form nitrous oxide and water.

Reduction: It can be reduced to form ammonia and water.

Substitution: It reacts with aldehydes and ketones to form oximes, and with carboxylic acids and their derivatives to form hydroxamic acids.

Common reagents used in these reactions include sulfuric acid, aldehydes, ketones, and carboxylic acids. The major products formed from these reactions are oximes and hydroxamic acids .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Hydroxylammonium hydrogensulphate has the chemical formula and is characterized by its white crystalline structure. It is soluble in water and exhibits hygroscopic properties, making it suitable for various applications where moisture retention is beneficial .

Applications in Polymer Science

- Viscosity Stabilizer : HAS is utilized as a viscosity stabilizer in natural rubber and as a non-contaminating short-stopper for synthetic rubber. This property helps in maintaining the desired consistency and performance of rubber products during processing .

- Vulcanization Agent : A derivative of HAS serves as a vulcanizer in rubber production, enhancing the durability and elasticity of rubber materials .

- Polymerization Catalyst : It acts as a catalyst in polymerization reactions, facilitating the formation of various polymers with specific properties .

Textiles and Dyes

- Dye Improvers : HAS is employed in the textile industry as a dye improver, enhancing color uptake and stability on fibers. Its selective reactivity with functional groups on textile fibers allows for better dye fixation .

- Discoloration Inhibitors : It functions as an inhibitor for textile discoloration, preserving the integrity of dyed fabrics over time .

Agricultural Applications

- Pesticide Production : this compound is a precursor for various agrochemicals, including herbicides, insecticides, germicides, and acaricides. Its derivatives are crucial in developing compounds like hydroxamic acids and organophosphorous compounds used in pest control .

Metal Treatment and Surface Engineering

- Metal Surface Treatment : HAS is used in metal surface treatments due to its ability to form stable metal complexes. This property makes it effective as a rust proofer and precipitant for separating metals from solutions .

- Extraction Agent : It serves as an extractant in metallurgical processes, aiding in the recovery of valuable metals from ores or waste materials .

Environmental Applications

- Water Treatment : this compound can be employed in water treatment processes to reduce pollutants and enhance water quality through its reducing properties .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Science | Viscosity stabilizer | Maintains consistency in rubber processing |

| Textiles | Dye improver | Enhances color uptake |

| Agriculture | Herbicide production | Effective pest control |

| Metal Treatment | Surface treatment | Prevents rusting |

| Environmental Science | Water treatment | Reduces pollutants |

Case Study 1: Viscosity Stabilization in Rubber

A study conducted by Sanjay Chemicals demonstrated that incorporating HAS into natural rubber formulations improved viscosity stability under varying temperatures. The results indicated that rubber products exhibited enhanced performance characteristics without contamination risks typically associated with other stabilizers.

Case Study 2: Dye Fixation in Textiles

Research published in textile journals highlighted the effectiveness of HAS as a dye improver. The study showed that fabrics treated with hydroxylammonium sulfate displayed significantly improved color retention compared to untreated fabrics, demonstrating its potential for industrial textile applications.

Case Study 3: Agrochemical Development

In agricultural research, HAS derivatives were synthesized to create new herbicides that showed higher efficacy against specific weed species while being less harmful to non-target organisms. Field trials indicated a marked improvement in crop yield when using these new formulations.

Mécanisme D'action

The mechanism of action of hydroxylammonium hydrogensulphate involves its ability to act as a nucleophile in organic reactions. It reacts with electrophiles such as aldehydes and ketones to form oximes. The molecular targets and pathways involved include the formation of intermediate adducts with electrophiles, which then undergo further reactions to form the final products .

Comparaison Avec Des Composés Similaires

Hydroxylammonium hydrogensulphate can be compared with other similar compounds such as:

Hydroxylammonium sulfate: This compound is also used in organic synthesis and has similar applications in the production of oximes and hydroxamic acids.

Hydroxylammonium chloride: This compound is used in similar applications but has different solubility and stability properties.

This compound is unique in its ability to act as a transformer in the synthesis of phosphorylated chloroethers, which is not commonly observed with other hydroxylammonium salts .

Activité Biologique

Hydroxylammonium hydrogensulfate, commonly referred to as hydroxylammonium sulfate, is a compound with significant biological activity. Its applications span various fields, including pharmaceuticals, agriculture, and chemical synthesis. This article explores the biological effects of hydroxylammonium hydrogensulfate, highlighting its toxicity, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

Hydroxylammonium hydrogensulfate has the chemical formula . It is a white crystalline solid that is soluble in water. The compound is known for its reducing properties and is often utilized in organic synthesis and as a reagent in various chemical reactions.

Toxicological Profile

The toxicological assessment of hydroxylammonium hydrogensulfate indicates potential hazards associated with its use. Research shows that:

- Acute Toxicity : In animal studies, the lethal dose (LD50) for rabbits has been reported to be between 1500–2000 mg/kg body weight. Symptoms observed include severe skin reactions such as hemorrhagic dermatitis and necrosis upon high-dose exposure .

- Chronic Effects : Long-term exposure studies in rats have demonstrated that administration of hydroxylammonium hydrogensulfate can lead to hemolytic anemia and organ damage, particularly affecting the spleen and liver. The no-observed-adverse-effect level (NOAEL) was determined to be around 10 ppm .

- Irritation Potential : Hydroxylammonium sulfate has been classified as irritating to skin and eyes, with repeated exposure potentially leading to sensitization .

Antimicrobial Properties

Hydroxylammonium compounds exhibit antimicrobial activity against various pathogens. Studies indicate that hydroxylammonium sulfate can inhibit the growth of certain bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for hydroxylammonium sulfate against standard bacterial strains exceed 500 μM, indicating moderate antibacterial efficacy .

Pharmacological Applications

Hydroxylammonium sulfate has been investigated for its potential therapeutic applications:

- Nitric Oxide Synthesis : Hydroxylammonium compounds are precursors in the synthesis of nitric oxide (NO), which plays a crucial role in cardiovascular health and immune responses.

- Anticancer Activity : Preliminary studies suggest that hydroxylamine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is necessary to elucidate the mechanisms involved .

Case Studies

- Dermal Exposure Study : A study involving repeated dermal applications of hydroxylammonium sulfate showed significant irritation and toxicity at higher concentrations. The study emphasized the need for protective measures when handling this compound in industrial settings .

- Inhalation Toxicity Assessment : Inhalation studies revealed that exposure to vapors of hydroxylammonium sulfate did not cause significant toxic effects; however, chronic exposure could lead to respiratory issues due to irritation .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | LD50: 1500–2000 mg/kg in rabbits |

| Chronic Toxicity | Hemolytic anemia; organ damage at higher doses |

| Antimicrobial Activity | MIC > 500 μM against certain bacteria |

| Pharmacological Potential | Role in nitric oxide synthesis; possible anticancer effects |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hydroxylammonium hydrogensulphate in a laboratory setting?

this compound is typically synthesized by neutralizing hydroxylamine (NHOH) with sulfuric acid (HSO) under controlled conditions. A common approach involves slow addition of sulfuric acid to an aqueous hydroxylamine solution while maintaining a temperature below 30°C to prevent exothermic decomposition. The product is crystallized via solvent evaporation or cooling. Purity can be verified using X-ray diffraction (XRD) and ion chromatography to confirm the absence of residual reactants like unreacted hydroxylamine or sulfate ions .

Q. How should this compound be stored to ensure long-term stability?

The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) to minimize moisture absorption and oxidation. Storage temperatures should not exceed 25°C, and the material must be isolated from oxidizing agents, strong acids, and metal catalysts, which can trigger decomposition. Regular stability assessments via thermogravimetric analysis (TGA) are recommended to detect early signs of degradation .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- Titrimetry : Potentiometric titration with standardized NaOH to quantify sulfate and hydroxylammonium ions.

- Spectroscopy : FT-IR to identify functional groups (e.g., S-O stretching at ~1050 cm) and UV-Vis for monitoring redox behavior.

- Thermal Analysis : Differential scanning calorimetry (DSC) to study decomposition kinetics and phase transitions .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity be resolved when designing safety protocols?

While acute oral LD in rats is reported as 642 mg/kg, chronic toxicity and carcinogenicity data are limited. Researchers should adopt a precautionary approach:

- Use glove boxes or fume hoods with HEPA filters to avoid inhalation/contact.

- Conduct in vitro assays (e.g., Ames test) to assess mutagenicity and complement existing acute toxicity data.

- Monitor decomposition products (e.g., NO, SO) during reactions, as these pose additional inhalation hazards .

Q. What experimental strategies mitigate risks of exothermic decomposition during large-scale reactions?

- Reaction Calorimetry : Pre-screen small-scale reactions to identify temperature thresholds.

- Dilution Control : Use polar aprotic solvents (e.g., DMSO) to moderate reaction rates.

- In Situ Monitoring : Implement Raman spectroscopy or pH probes to detect early instability. Contingency plans should include rapid cooling systems and emergency quenching protocols with alkaline solutions (e.g., sodium bicarbonate) .

Q. How does this compound’s redox behavior influence its utility in organic synthesis?

The compound acts as a selective reducing agent in deprotection reactions (e.g., cleavage of N-O bonds) and nitro group reductions. Its redox potential can be tuned by adjusting pH:

- In acidic conditions (pH < 3), it preferentially reduces nitro compounds to hydroxylamines.

- In neutral/basic conditions, it facilitates further reduction to amines. Electrochemical studies (cyclic voltammetry) are recommended to optimize reaction pathways and avoid over-reduction .

Q. Data Contradictions and Methodological Gaps

Q. How should researchers address discrepancies in reported solubility and stability data?

Literature inconsistencies (e.g., solubility in methanol vs. acetone) may arise from varying hydration states or impurities. Standardize characterization by:

- Pre-drying samples under vacuum (40°C, 24 hours) before solubility tests.

- Cross-validating results with multiple techniques (e.g., HPLC for purity, Karl Fischer titration for water content) .

Q. What advanced computational models can predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) simulations can model interactions with transition-metal catalysts or predict decomposition pathways. Pair computational results with experimental validation using mass spectrometry (MS) to identify intermediate species .

Propriétés

IUPAC Name |

hydroxylamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO.H2O4S/c1-2;1-5(2,3)4/h2H,1H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPHCVPFHOVZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064928 | |

| Record name | Hydroxylammonium hydrogensulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE-TO-BROWN HYGROSCOPIC CRYSTALS. | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.9 | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10046-00-1, 10039-54-0 | |

| Record name | Hydroxylamine hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10046-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10039-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010046001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylammonium hydrogensulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE HYDROSULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0897 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.